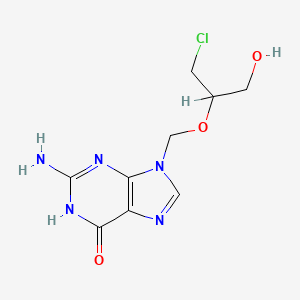

ガンシクロビル EP 不純物 C

説明

2’-Monodehydroxy-2’-chloro Ganciclovir is a chemical compound with the molecular formula C9H12ClN5O3 and a molecular weight of 273.68 g/mol . It is an impurity of Ganciclovir, a synthetic nucleoside analogue used as an antiviral agent . This compound is a sugar-modified acyclic analogue of guanosine and has potential virucidal activity .

科学的研究の応用

Chemistry

- Reference Standard : Used as a reference standard in the study of Ganciclovir and its analogues.

- Impurity Analysis : Its presence as an impurity in Ganciclovir formulations necessitates thorough analytical methods for quality control in pharmaceutical development.

Biology

- Virology Research : The potential virucidal activity of 2'-Monodehydroxy-2'-chloro Ganciclovir makes it a subject of interest in virology, particularly in understanding CMV pathogenesis and treatment.

Medicine

- Therapeutic Monitoring : Case studies highlight the importance of therapeutic drug monitoring in patients receiving Ganciclovir, where 2'-Monodehydroxy-2'-chloro Ganciclovir levels can inform dosage adjustments .

Industry

- Quality Control : In the pharmaceutical industry, this compound is utilized for developing antiviral drugs and ensuring the quality of Ganciclovir products through impurity profiling.

Case Studies

- Immunocompromised Patients : A series of cases involving patients with thymoma, heart transplants, and HIV showed that monitoring drug levels helped tailor Ganciclovir therapy effectively. The role of 2'-Monodehydroxy-2'-chloro Ganciclovir as an impurity was critical in understanding the pharmacokinetics involved .

- Therapeutic Drug Monitoring : In another study, therapeutic drug monitoring was utilized to manage CMV infection in immunocompromised patients. Adjustments based on drug levels contributed to better clinical outcomes .

作用機序

Target of Action

Ganciclovir EP Impurity C, also known as 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one, primarily targets viral DNA polymerases . These enzymes are crucial for the replication of viral DNA and are more effectively inhibited by Ganciclovir than cellular polymerases .

Mode of Action

The compound acts as a DNA polymerase inhibitor . It is metabolized into ganciclovir-5’-triphosphate (ganciclovir-TP), which selectively and potently inhibits the viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby halting the proliferation of the virus .

Biochemical Pathways

Ganciclovir is metabolized into its active form, ganciclovir-TP, by three cellular enzymes: a deoxyguanosine kinase induced by cytomegalovirus (CMV)-infected cells, guanylate kinase, and phosphoglycerate kinase . The selective antiviral response associated with ganciclovir treatment is achieved due to the much weaker inhibition of cellular DNA polymerases by ganciclovir-TP .

Pharmacokinetics

Studies examining the pharmacokinetics of ganciclovir indicate a high degree of pharmacokinetic variability . More research is needed to fully understand the ADME properties of Ganciclovir EP Impurity C and their impact on bioavailability.

Result of Action

The primary result of Ganciclovir EP Impurity C’s action is the inhibition of viral DNA replication . By selectively inhibiting viral DNA polymerases, the compound prevents the proliferation of the virus, thereby helping to control viral infections .

生化学分析

Biochemical Properties

The role of Ganciclovir EP Impurity C in biochemical reactions is not well documented in the literature. As an impurity of Ganciclovir, it may share some biochemical properties with its parent compound. Ganciclovir is known to inhibit viral replication by interrupting the viral DNA during elongation .

Cellular Effects

The specific effects of Ganciclovir EP Impurity C on various types of cells and cellular processes are not well studied. Ganciclovir, the parent compound, is known to have significant effects on cells infected with cytomegalovirus (CMV), inhibiting the replication of the virus .

Molecular Mechanism

The molecular mechanism of action of Ganciclovir EP Impurity C is not well understood. As an impurity of Ganciclovir, it may share some mechanisms of action with its parent compound. Ganciclovir is known to be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .

Dosage Effects in Animal Models

The effects of Ganciclovir EP Impurity C at different dosages in animal models are not well studied. The parent compound Ganciclovir is known to have dose-dependent effects in animal models .

Metabolic Pathways

Ganciclovir, the parent compound, is known to be metabolized by deoxyguanosine kinase and other kinases to its active form .

Transport and Distribution

The transport and distribution of Ganciclovir EP Impurity C within cells and tissues are not well studied. The parent compound Ganciclovir is known to be transported into cells via nucleoside transporters .

Subcellular Localization

The parent compound Ganciclovir is known to be localized within the cytoplasm and nucleus of cells .

準備方法

The synthesis of 2’-Monodehydroxy-2’-chloro Ganciclovir typically involves the modification of guanine . The synthetic route includes the chlorination of guanine followed by the introduction of a hydroxymethyl group. The reaction conditions often require the use of specific reagents and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

2’-Monodehydroxy-2’-chloro Ganciclovir undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

類似化合物との比較

2’-Monodehydroxy-2’-chloro Ganciclovir is compared with other similar compounds such as:

Ganciclovir: The parent compound, used as an antiviral agent.

Valganciclovir: A prodrug of Ganciclovir with improved oral bioavailability.

Acyclovir: Another antiviral agent with a similar mechanism of action but different chemical structure.

The uniqueness of 2’-Monodehydroxy-2’-chloro Ganciclovir lies in its specific modifications, which may confer distinct properties and activities compared to its analogues .

生物活性

2'-Monodehydroxy-2'-chloro Ganciclovir (CAS No. 108436-36-8) is a modified acyclic analogue of guanosine, primarily studied for its antiviral properties, particularly against cytomegalovirus (CMV). This compound is recognized for its potential virucidal activity and is considered an impurity in the synthesis of Ganciclovir, a well-established antiviral medication.

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClN5O3 |

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | 2'-Monodehydroxy-2'-chloro Ganciclovir |

| CAS Number | 108436-36-8 |

The biological activity of 2'-Monodehydroxy-2'-chloro Ganciclovir is primarily attributed to its ability to inhibit viral DNA polymerase. This inhibition is crucial for the replication of viruses such as CMV. The compound is phosphorylated by viral kinases to its active triphosphate form, which competes with natural nucleotides, leading to premature termination of viral DNA synthesis .

Antiviral Efficacy

Research indicates that 2'-Monodehydroxy-2'-chloro Ganciclovir exhibits significant antiviral activity against CMV. A study involving patients with CMV gastrointestinal disease demonstrated that Ganciclovir effectively improved clinical outcomes, suggesting that its derivatives, including 2'-Monodehydroxy-2'-chloro Ganciclovir, may share similar efficacies .

Case Studies

-

Clinical Study on Cytomegalovirus Infection :

- Population : 41 patients with AIDS and CMV gastrointestinal infection.

- Treatment : Intravenous Ganciclovir (5 mg/kg every 12 hours for 14 days).

- Outcomes : Clinical improvement in 30 patients; virologic response in 32.

- Adverse Effects : Notable hematologic toxicity, including moderate leukopenia in several patients .

-

Combination Therapy Research :

- A study explored the combination of Ganciclovir with methotrexate (MTX) in breast cancer cells (MCF-7). The combination significantly increased the cellular accumulation of MTX, enhancing apoptotic effects and reducing cell viability by up to 56% . This suggests that derivatives like 2'-Monodehydroxy-2'-chloro Ganciclovir may enhance the efficacy of other chemotherapeutics.

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | Efficacy Against CMV |

|---|---|---|

| Ganciclovir | DNA polymerase inhibitor | High |

| Acyclovir | Thymidine kinase-dependent | Moderate |

| 2'-Monodehydroxy-2'-chloro Ganciclovir | DNA polymerase inhibitor (derivative) | Potentially high |

特性

IUPAC Name |

2-amino-9-[(1-chloro-3-hydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN5O3/c10-1-5(2-16)18-4-15-3-12-6-7(15)13-9(11)14-8(6)17/h3,5,16H,1-2,4H2,(H3,11,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZPLTGJIGCMPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CCl)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108436-36-8 | |

| Record name | 2-Amino-9-(((1RS)-2-chloro-1-(hydroxymethyl)ethoxy)methyl)-1,9-dihydro-6H-purin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108436368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-9-{[2-chlor-1-hydroxymethyl)ethoxy]methyl}-1,9-dihydropurin-6-on | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-9-(((1RS)-2-CHLORO-1-(HYDROXYMETHYL)ETHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B548456X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。